Influenza Virus-IN-5 Exhibits 1300-Fold Greater Potency than a Structurally Optimized Spirothiazolidinone Analog
Influenza virus-IN-5 (Compound 5f) demonstrates an EC₅₀ of 1 nM against influenza A/H3N2 virus [1]. In contrast, a later-developed, structurally optimized 4-tert-butylphenyl-substituted spirothiazolidinone analog (Compound 2c) exhibits an EC₅₀ of 1.3 µM against the same viral strain [2]. This represents a 1300-fold improvement in potency for Influenza virus-IN-5, underscoring the critical importance of its specific indole substitution pattern for target engagement.
| Evidence Dimension | Antiviral Potency (EC₅₀) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Compound 2c (4-tert-butylphenyl-substituted spirothiazolidinone): 1.3 µM |
| Quantified Difference | 1300-fold more potent |
| Conditions | Influenza A/H3N2 virus replication assay |
Why This Matters
This large potency differential justifies the selection of Influenza virus-IN-5 over other spirothiazolidinone analogs for experiments requiring maximal inhibition of H3N2 at minimal compound concentrations.
- [1] Cihan-Üstündağ G, et al. Superior inhibition of influenza virus hemagglutinin-mediated fusion by indole-substituted spirothiazolidinones. Bioorg Med Chem. 2020;28(1):115130. PMID: 31753804. View Source
- [2] Çınar G, et al. Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. Drug Dev Res. 2025;86(2):e70080. PMID: 40125625. View Source
